Methyl 5-aminobenzo[b]thiophene-2-carboxylate
Description
Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS 20699-85-8) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol. It features a benzothiophene core substituted with an amino group at the 5-position and a methyl ester at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of anti-cancer agents such as Gefitinib analogs . Its structural versatility allows for modifications that enhance pharmacokinetic properties or target specificity.
Properties
IUPAC Name |
methyl 5-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMBULBEQVHFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384972 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20699-85-8 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 5-aminobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired product in yields ranging from 58% to 96% .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Key Properties:
- Molecular Weight : 207.25 g/mol
- Density : 1.353 g/cm³
- Boiling Point : 382.8 °C at 760 mmHg
- Appearance : Typically not specified; often supplied as a powder.
Applications in Scientific Research
MABT has several notable applications across various scientific disciplines:
Medicinal Chemistry
MABT is explored for its potential therapeutic uses, including:
- Anticancer Activity : Studies have indicated that MABT derivatives can inhibit RNA-binding proteins like HuR, which are implicated in cancer progression. The binding affinity and cytotoxicity against different cancer cell lines demonstrate promising results for drug development .
- Anti-inflammatory Effects : Research suggests that MABT can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting its utility as an antimicrobial agent .
Organic Synthesis
MABT serves as a versatile building block for synthesizing complex organic molecules and heterocyclic compounds. Its structure allows for modifications that enhance selectivity and potency against specific biological targets, particularly kinases involved in disease pathways .
Material Science
The unique electronic properties of MABT make it a candidate for developing organic semiconductors, contributing to advancements in material science and electronics .
Anticancer Activity Case Study
In a study focusing on small molecules targeting HuR, MABT derivatives were evaluated for their inhibitory effects on cancer cell proliferation. The results indicated significant cytotoxicity with IC50 values assessed across multiple cancer cell lines, showcasing the compound's potential as a lead structure for anticancer drug design.
Antimicrobial Research Findings
Research conducted on the antimicrobial efficacy of MABT revealed its effectiveness against several bacterial strains. The mechanism of action was proposed to involve enzyme inhibition, disrupting critical bacterial functions.
Anti-inflammatory Mechanism Insights
Investigations into the anti-inflammatory properties of MABT demonstrated its ability to modulate cytokine production. This effect was linked to the compound's interaction with specific signaling pathways involved in inflammation.
Mechanism of Action
The mechanism of action of methyl 5-aminobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Heteroatom Substitution: Selenium vs. Sulfur
Replacing sulfur with selenium in the heterocyclic ring significantly alters biological activity.
Key Insight :
- Electronic Effects : Selenium increases electron density, influencing ligand-receptor interactions.
- Biological Selectivity: Selenophene derivatives show higher selectivity for tau aggregates over Aβ plaques in Alzheimer’s research .
Ester Group Variations
The choice of ester moiety impacts solubility and metabolic stability:
- Methyl 5-aminobenzo[b]thiophene-2-carboxylate: The methyl ester offers a balance between solubility and stability, making it preferable for oral drug formulations .
Functional Group Modifications
- Methyl 5-Chloro-3-(Methylsulfamoyl)thiophene-2-carboxylate (CAS 70374-37-7): Substituting the amino group with a sulfamoyl moiety introduces hydrogen-bonding capabilities, enhancing interactions with enzymes like kinases or proteases .
- Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7): The hydroxyl group increases polarity, improving solubility but requiring protection during synthesis .
Structural and Physicochemical Properties
A comparative analysis of key analogs is summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 20699-85-8 | C₁₀H₉NO₂S | 207.25 | Amino group enhances H-bonding; methyl ester |
| Ethyl 5-aminobenzo[b]selenophene-2-carboxylate | N/A | C₁₁H₁₁NO₂Se | ~262.18 | Selenium improves π-π stacking |
| Ethyl 5-aminobenzo[b]thiophene-2-carboxylate | 25785-10-8 | C₁₁H₁₁NO₂S | 221.27 | Higher lipophilicity |
| Methyl 5-Chloro-3-(Methylsulfamoyl)thiophene-2-carboxylate | 70374-37-7 | C₇H₇ClNO₄S₂ | 267.72 | Sulfamoyl group targets enzymatic active sites |
Biological Activity
Methyl 5-aminobenzo[b]thiophene-2-carboxylate (MABT) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of MABT, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
MABT has the molecular formula and is classified as a derivative of benzothiophene. Its structure features an amino group and a carboxylate ester, which are crucial for its biological interactions.
MABT exhibits its biological effects primarily through its interaction with various molecular targets, including enzymes and receptors. It has been shown to act as an enzyme inhibitor and receptor modulator , influencing key cellular pathways:
- Enzyme Inhibition : MABT can inhibit specific kinases involved in cell signaling pathways, which may affect cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors, leading to alterations in cellular responses.
Anticancer Activity
Several studies have highlighted the anticancer potential of MABT:
- Case Study : In a study examining small molecules targeting the RNA-binding protein HuR, MABT derivatives demonstrated significant inhibitory activity against HuR, with implications for cancer treatment. The binding affinity (Ki values) and cytotoxicity (IC50 values) were assessed in various cancer cell lines, indicating promising results for further development .
Antimicrobial Properties
MABT has also been evaluated for its antimicrobial activity:
- Research Findings : The compound exhibited activity against several bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell functions through enzyme inhibition.
Anti-inflammatory Effects
The anti-inflammatory properties of MABT have been explored in various contexts:
- Mechanistic Insights : MABT derivatives have been shown to inhibit pro-inflammatory cytokine production, indicating their potential use in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of MABT, a comparison with related compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Structure | Moderate kinase inhibition |
| Ethyl 5-aminobenzo[b]thiophene-2-carboxylate | Structure | Lower potency compared to MABT |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | Structure | Increased cytotoxicity |
This table illustrates that MABT exhibits distinct biological activities compared to its analogs, making it a valuable candidate for targeted therapeutic applications.
Research Applications
MABT serves as a critical building block in synthetic organic chemistry and has applications in:
- Development of Kinase Inhibitors : Its structure allows for modifications that enhance selectivity and potency against specific kinases involved in disease pathways.
- Material Science : The compound is also explored for its role in organic semiconductors due to its unique electronic properties.
Q & A
Q. What in vitro and in vivo models are appropriate for elucidating its mechanism of action?
- Methodological Answer :
- In Vitro : Use HEK293 cells transfected with fluorescently tagged GPCRs for binding assays (FRET-based).
- In Vivo : Zebrafish models for toxicity screening (LC > 100 µM) and murine xenografts for efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
